

Application Notes: Growth of III-V Semiconductors Using Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: B3152151

[Get Quote](#)

Introduction

Tris(dimethylamino)antimony (TDMASb), with the chemical formula $\text{Sb}[\text{N}(\text{CH}_3)_2]_3$, is an organometallic precursor utilized in the epitaxial growth of III-V compound semiconductors.^[1] It serves as a volatile and lower-temperature alternative to traditional antimony sources like trimethylantimony (TMSb) in Metal-Organic Chemical Vapor Deposition (MOCVD) and other vapor phase epitaxy techniques.^{[2][3]} The absence of direct antimony-carbon bonds in TDMASb is advantageous for reducing carbon incorporation into the grown epitaxial layers.^[2] ^[4] This characteristic, combined with its lower pyrolysis temperature, makes it a suitable candidate for the growth of high-quality antimonide-based materials such as Gallium Antimonide (GaSb), Indium Antimonide (InSb), and their alloys like Indium Arsenide Antimonide (InAsSb).^{[2][5][6]} These materials are critical for applications in infrared detectors, high-speed electronics, and long-wavelength devices.^{[2][6]}

Chemical and Physical Properties of TDMASb

A thorough understanding of the physical and chemical properties of TDMASb is crucial for its effective use in semiconductor manufacturing.

Property	Value
Chemical Formula	C ₆ H ₁₈ N ₃ Sb
Molecular Weight	253.99 g/mol [7]
CAS Number	7289-92-1 [7]
Physical State	Liquid
Density	1.325 g/mL at 25 °C [1] [8]
Boiling Point	32-34 °C at 0.45 mmHg [8]
Vapor Pressure	1.04 Torr at 30 °C [9]

Advantages of Using TDMASb

- Lower Decomposition Temperature: TDMASb pyrolyzes at lower temperatures compared to conventional precursors like TMSb, which begins to decompose at 400 °C and is fully decomposed at 600 °C.[\[2\]](#) This allows for lower growth temperatures, which can be beneficial for reducing intrinsic defects in materials like InSb.[\[2\]](#)
- Reduced Carbon Contamination: The lack of direct Sb-C bonds in the TDMASb molecule helps in minimizing the incorporation of carbon impurities into the epitaxial film.[\[2\]](#)[\[4\]](#)
- High Volatility: TDMASb exhibits sufficient volatility for use in MOCVD systems, enabling efficient transport of the precursor to the substrate.[\[4\]](#)

Experimental Protocols

The following protocols are generalized methodologies for the growth of GaSb and InSb using TDMASb in a low-pressure MOCVD reactor. These should be adapted and optimized for specific reactor geometries and desired material properties.

Protocol 1: MOCVD Growth of GaSb on GaAs Substrates

This protocol is based on the work describing the growth of nominally un-doped GaSb layers on GaAs substrates.[\[5\]](#)

1. Substrate Preparation:

- Begin with epi-ready (100)-oriented GaAs substrates.
- Degrease the substrates in organic solvents (e.g., trichloroethylene, acetone, methanol).
- Perform an etch to remove the native oxide (e.g., using a sulfuric acid solution).
- Rinse with deionized water and dry with high-purity nitrogen.

2. MOCVD Reactor Setup and Pre-growth Bake:

- Load the prepared substrate into a vertical-type low-pressure MOCVD reactor.[\[5\]](#)
- Purge the reactor with high-purity hydrogen (H_2) carrier gas.
- Heat the substrate to a temperature of approximately 600-650 °C under H_2 flow to desorb any remaining surface contaminants.

3. Epitaxial Growth:

- Cool the substrate to the desired growth temperature, typically in the range of 475 - 580 °C.
[\[5\]](#)
- Set the reactor pressure to approximately 50 Torr.[\[5\]](#)
- Introduce the precursors into the reactor:
- Group III Precursor: Trimethylgallium (TMGa).[\[5\]](#)
- Group V Precursor: **Tris(dimethylamino)antimony** (TDMASb).[\[5\]](#)
- Maintain the TMGa bubbler at a constant temperature to ensure a stable molar flow rate.
- Control the molar flow rates of TMGa and TDMASb to achieve a V/III ratio between 0.4 and 2.0.[\[5\]](#) The optimal V/III ratio is dependent on the growth temperature.[\[5\]](#)
- Continue the growth for the desired thickness. The growth efficiency is approximately 1×10^4 $\mu m/mole$.[\[5\]](#)

4. Post-growth Cool-down:

- After the growth is complete, switch off the precursor flows and cool the substrate to room temperature under a continuous H_2 flow.
- Unload the sample from the reactor.

Quantitative Data for GaSb Growth

Parameter	Value
Substrate	GaAs (100) [5]
Growth Temperature	475 - 580 °C [5]
Reactor Pressure	~50 Torr [5]
Group III Precursor	Trimethylgallium (TMGa) [5]
Group V Precursor	Tris(dimethylamino)antimony (TDMASb) [5]
V/III Ratio	0.4 - 2.0 [5]
Resulting Film Type	p-type [5]

Protocol 2: MOCVD Growth of InSb on InSb Substrates

This protocol is derived from studies on the epitaxial growth of InSb layers on p⁻-InSb substrates.[\[2\]](#)[\[10\]](#)

1. Substrate Preparation:

- Use p⁻-type InSb substrates.
- Clean the substrates using a suitable solvent and etching procedure to remove surface contaminants and the native oxide layer.

2. MOCVD Reactor Setup:

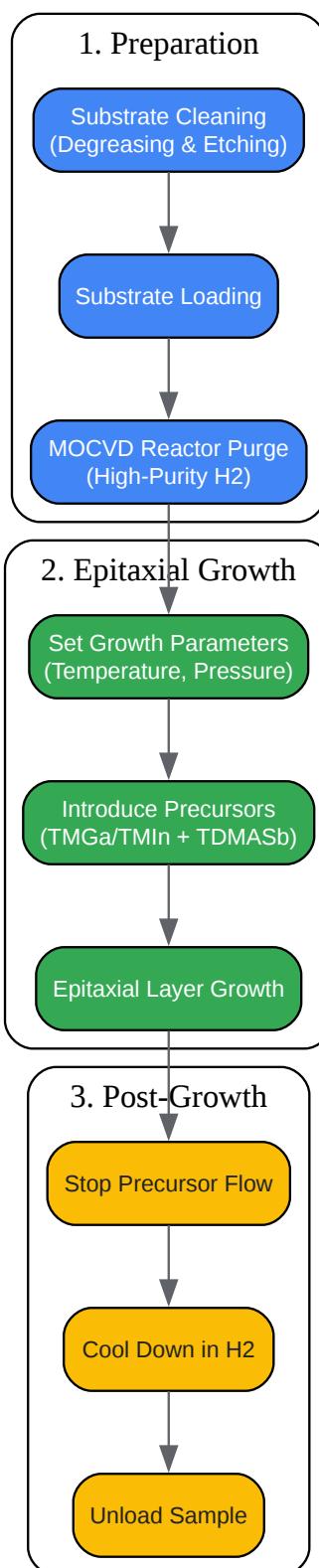
- Load the cleaned InSb substrate into the MOCVD reactor.
- Purge the reactor with H₂ carrier gas.

3. Epitaxial Growth:

- Heat the substrate to the growth temperature, which can range from 285 to 500 °C.[\[2\]](#)[\[10\]](#)
- Set the reactor pressure, with investigations ranging from 76 to 660 Torr. A pressure of 200 Torr has been shown to produce better surface morphologies.[\[2\]](#)
- Introduce the precursors:
- Group III Precursor: Trimethylindium (TMIn).[\[2\]](#)[\[10\]](#)
- Group V Precursor: **Tris(dimethylamino)antimony** (TDMASb).[\[2\]](#)[\[10\]](#)

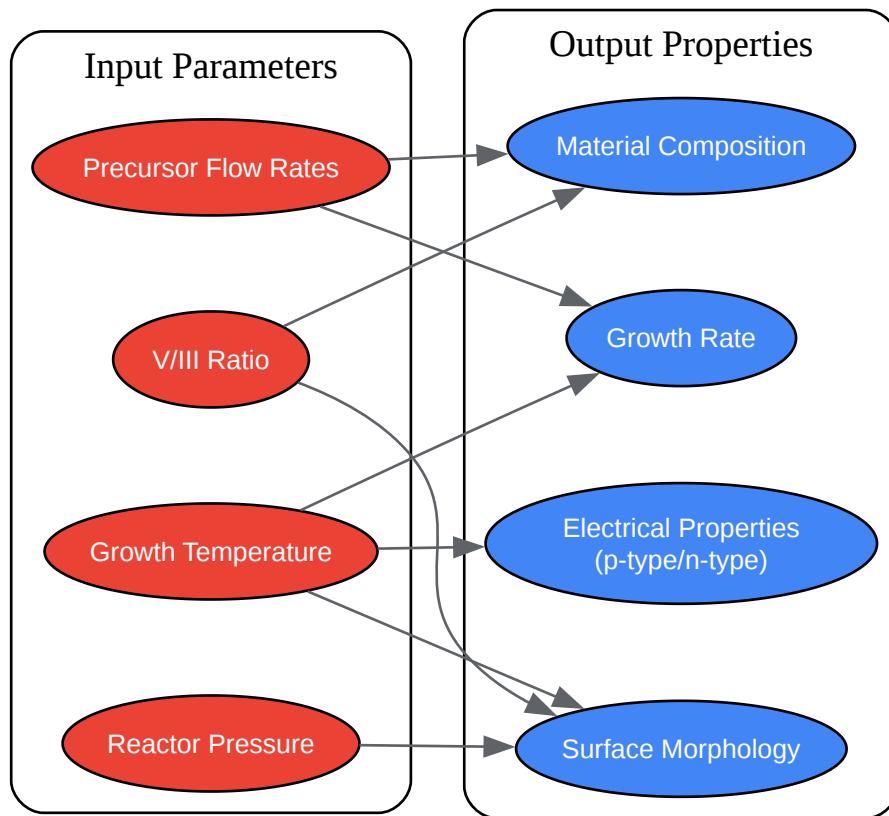
- Maintain the TMIn and TDMA₃Sb bubblers at 20 °C.[2] The molar flow rates can be calculated using the vapor pressure formula: $\log_{10} P(\text{Torr}) = 6.2309 - 1734/T(\text{K})$.[2]
- Adjust the precursor flow rates to achieve a V/III ratio between 0.63 and 8.6.[2][10] The optimal V/III ratio for good surface morphology is lower at lower growth temperatures, indicating that TDMA₃Sb has a lower pyrolysis temperature than TMIn.[2]
- The growth rate can be varied from 0.06 to 0.67 μm/h and is proportional to the TMIn flow at all temperatures.[2][10] For temperatures ≤ 425 °C, the growth rate is also proportional to the temperature.[2][10]

4. Post-growth Cool-down:


- Terminate the precursor flows and cool the substrate to room temperature under an H₂ atmosphere.
- Remove the sample from the reactor.

Quantitative Data for InSb Growth

Parameter	Value
Substrate	p-InSb[2][10]
Growth Temperature	285 - 500 °C[2][10]
Reactor Pressure	76 - 660 Torr (200 Torr recommended for better surface morphology)[2]
Group III Precursor	Trimethylindium (TMIn)[2][10]
Group V Precursor	Tris(dimethylamino)antimony (TDMA ₃ Sb)[2][10]
V/III Ratio	0.63 - 8.6[2][10]
Growth Rate	0.06 - 0.67 μm/h[2][10]
Resulting Film Type	n-type at ≤ 400 °C, p-type at > 400 °C[2][10]


Visualizations

Experimental Workflow for MOCVD Growth

[Click to download full resolution via product page](#)

Caption: MOCVD experimental workflow for III-V semiconductor growth.

Logical Relationship of Growth Parameters

[Click to download full resolution via product page](#)

Caption: Interdependencies of MOCVD growth parameters and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRIS(DIMETHYLAMINO)ANTIMONY [myskinrecipes.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nbinno.com [nbinno.com]
- 4. Tris(dimethylamido)antimony(III) | TDMASb | ((CH₃)₂N)₃Sb – Ereztech [ereztech.com]

- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. strem.com [strem.com]
- 8. Tris(dimethylamido)antimony(III) 99.99 trace metals 7289-92-1 [sigmaaldrich.com]
- 9. High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Application Notes: Growth of III-V Semiconductors Using Tris(dimethylamino)antimony]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3152151#growth-of-iii-v-semiconductors-using-tris-dimethylamino-antimony]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com